



Preparation and Application of Golvatinib Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Golvatinib, also known as E7050, is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The activation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways are crucial in tumor progression, including cell growth, migration, invasion, and angiogenesis.[2][3][4] Golvatinib demonstrates inhibitory activity against both c-Met and VEGFR-2, making it a valuable tool for cancer research and a potential therapeutic agent.[2][4] In preclinical studies, Golvatinib has been shown to inhibit the phosphorylation of c-Met and VEGFR-2, suppress the growth of tumor cells with c-Met amplification, and inhibit angiogenesis.[1][4]

Mechanism of Action

Golvatinib competitively binds to the ATP-binding sites of both c-Met and VEGFR-2, inhibiting their autophosphorylation and subsequent downstream signaling.[5][6] Notably, it has been demonstrated to block the Met/Gab1/PI3K/Akt pathway, which can circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer cell lines.[4][7] This dual inhibitory action allows for the simultaneous blockade of two key pathways involved in tumor growth and vascularization.



Solubility and Storage

Golvatinib is practically insoluble in water and ethanol but is soluble in DMSO.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1][8] For long-term storage, the solid powder form of **Golvatinib** is stable for at least three years when stored at -20°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]

Quantitative Data Summary

Parameter	Value	Source
Molecular Weight	633.69 g/mol	[1][3]
Solubility in DMSO	20 mg/mL (31.56 mM)[1] to 50 mg/mL (78.90 mM)[7]	[1][7]
IC ₅₀ for c-Met	14 nM	[1][4][5][7]
IC50 for VEGFR-2	16 nM	[1][4][5][7]
Storage (Powder)	3 years at -20°C	[1]
Storage (in DMSO)	1 year at -80°C; 1 month at -20°C	[1]

Experimental Protocols

1. Preparation of **Golvatinib** Stock Solution (10 mM in DMSO)

Materials:

- Golvatinib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer



Calibrated pipettes

Procedure:

- Pre-weighing: Allow the vial of Golvatinib powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of Golvatinib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.34 mg of Golvatinib (Molecular Weight: 633.69 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the Golvatinib powder. For a 10 mM stock solution, add 1 mL of DMSO to 6.34 mg of Golvatinib.
- Mixing: Vortex the solution until the **Golvatinib** is completely dissolved. Gentle warming in a water bath (up to 50°C) or ultrasonication can be used to aid dissolution if necessary.[7][8]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for longterm storage (up to one year) or at -20°C for short-term storage (up to one month).[1]
- 2. In Vitro Cell-Based Assay: Inhibition of c-Met Phosphorylation

Materials:

- Cancer cell line known to express c-Met (e.g., MKN45 gastric cancer cells)
- Complete cell culture medium
- Serum-free medium
- Golvatinib stock solution (10 mM in DMSO)
- Hepatocyte Growth Factor (HGF)
- Lysis buffer
- Protein assay kit (e.g., BCA)



- SDS-PAGE and Western blot reagents
- Primary antibodies: anti-phospho-c-Met, anti-total-c-Met
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

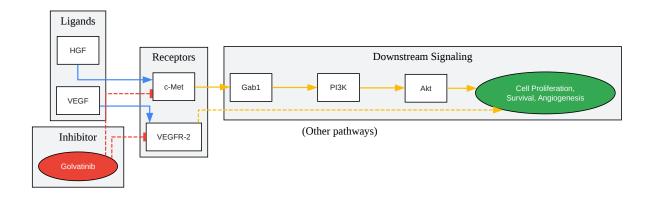
Procedure:

- Cell Seeding: Seed MKN45 cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
- Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours.
- Golvatinib Treatment: Prepare serial dilutions of Golvatinib from the 10 mM stock solution in serum-free medium. The final concentration of DMSO in the medium should be kept below 0.5% to avoid cytotoxicity.[9] Add the diluted Golvatinib to the cells and incubate for 1-2 hours at 37°C.[1]
- HGF Stimulation: Stimulate the cells by adding HGF to a final concentration of 20-50 ng/mL for 10-15 minutes at 37°C.
- Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.



- Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody against total c-Met as a loading control.
- Analysis: Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition by Golvatinib.

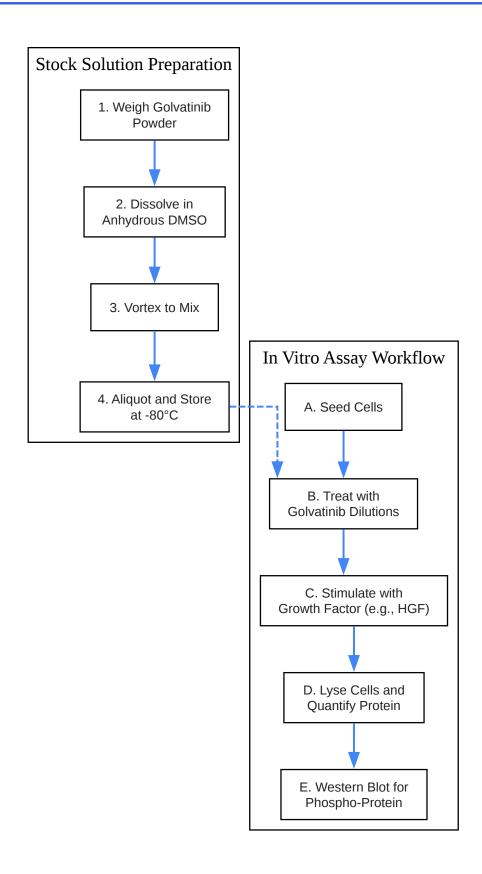
Visualizations



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Caption: Golvatinib inhibits c-Met and VEGFR-2 signaling pathways.





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Caption: Workflow for preparing and using **Golvatinib** stock solution.



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